Cas no 93060-87-8 (1D-Myo-inositol 4,5-bisphosphate)

1D-Myo-inositol 4,5-bisphosphate structure
93060-87-8 structure
Product Name:1D-Myo-inositol 4,5-bisphosphate
CAS No:93060-87-8
MF:C6H14O12P2
MW:340.115684986115
CID:804910
PubChem ID:125004
Update Time:2024-10-26

1D-Myo-inositol 4,5-bisphosphate Chemical and Physical Properties

Names and Identifiers

    • myo-Inositol,4,5-bis(dihydrogen phosphate) (9CI)
    • inositol 4,5-bisphosphate
    • 1D-myo-inositol 4,5-bisphosphate
    • 4,5,-IP2
    • d-myo-inositol-4,5-bisphosphate
    • 1D-myo-inositol 4,5-bis(dihydrogen phosphate)
    • IP2
    • Inositol 4,5-biphosphate
    • Inositol-4,5-bisphosphate
    • myo-Inositol 4,5-diphosphate
    • Ins(4,5)P2
    • myo-Inositol 4,5-bisphosphate
    • GTPL5119
    • D-myo-Inositol 4,5-bisphosphate
    • BDBM50284584
    • myo-Inositol, 4,5-bis(dihydrogen phosphate)
    • C04064
    • A19369
    • 8-methyl-8-aza-bicyclo[3.2.1]octan-3-ami
    • (1R,2R,3S,4R,5S,6S)-3,4,5,6-tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]
    • {[(1R,2S,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(phosphonooxy)cyclohexyl]oxy}phosphonic acid
    • CHEBI:18156
    • 93060-87-8
    • CHEMBL21825
    • Q27073747
    • [(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate
    • PD048560
    • SCHEMBL9387601
    • 1D-Myo-inositol 4,5-bisphosphate
    • Inchi: 1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2+,3-,4-,5+,6+/m0/s1
    • InChI Key: MCKAJXMRULSUKI-UZAAGFTCSA-N
    • SMILES: P(=O)(O)(O)O[C@@H]1[C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)O)O)O

Computed Properties

  • Exact Mass: 339.99604987g/mol
  • Monoisotopic Mass: 339.99604987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 214
  • XLogP3: -5.9
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